molecular formula C18H30BNO4 B2759523 Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 2411223-34-0

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B2759523
CAS No.: 2411223-34-0
M. Wt: 335.25
InChI Key: GWAWVEFDTDAGDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the azaspiro ring and the boronic ester group. The azaspiro ring is a type of bicyclic structure that contains a nitrogen atom, while the boronic ester group contains a boron atom bonded to two oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The boronic ester group is known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Intermediate Synthesis for Biologically Active Compounds

Tert-butyl derivatives are integral intermediates in the synthesis of various biologically active compounds. For example, a study by Kong et al. (2016) describes the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in compounds like crizotinib (Kong et al., 2016).

Structural Analysis and Theoretical Studies

The structural properties of Tert-butyl derivatives are often studied for their potential applications. Ye et al. (2021) synthesized Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives. The study includes crystal structure analysis and theoretical DFT calculations, highlighting the compound's physicochemical characteristics (Ye et al., 2021).

Novel Compound Synthesis

Tert-butyl derivatives are used for the synthesis of novel compounds. Meyers et al. (2009) reported efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivations on azetidine and cyclobutane rings (Meyers et al., 2009).

Fluorescence Emission and Nanoparticle Synthesis

Some studies focus on the utilization of tert-butyl derivatives in the synthesis of nanoparticles and materials with unique properties. Fischer et al. (2013) described the synthesis of enhanced brightness emission-tuned nanoparticles using heterodifunctional polyfluorene blocks incorporating tert-butyl groups (Fischer et al., 2013).

Bioactive Compound Synthesis

Compounds with tert-butyl groups have been explored for their potential in synthesizing bioactive compounds. A study by Campbell et al. (2009) details the enantioselective synthesis of a compound incorporating a tert-butyl group, which is an essential intermediate for potent CCR2 antagonists (Campbell et al., 2009).

Properties

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)9-8-13(10-18)19-23-16(4,5)17(6,7)24-19/h8H,9-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAWVEFDTDAGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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